

Spectroscopic Profile of Methylphosphonothioic Dichloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methylphosphonothioic dichloride*

Cat. No.: B1582697

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methylphosphonothioic dichloride** (CAS No. 676-98-2), a key intermediate in the synthesis of various organophosphorus compounds. This document presents a summary of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in structured tables, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Methylphosphonothioic dichloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically acquired in deuterated chloroform (CDCl_3).

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~2.9	Doublet	~16.5	$\text{CH}_3\text{-P}$

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~36 (doublet)	$\text{CH}_3\text{-P}$

Table 3: ^{31}P NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~93	$\text{P}=\text{S}$

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Assignment
~2970, ~2924	Medium	C-H stretch (methyl)
~1410	Medium	C-H bend (methyl)
~900	Strong	P-CH_3 stretch
~750	Strong	$\text{P}=\text{S}$ stretch
~550	Strong	P-Cl stretch

Mass Spectrometry (MS)

Table 5: Mass Spectrometry Fragmentation Data (Electron Ionization)

m/z	Proposed Fragment Ion
148	$[\text{CH}_3\text{P}(\text{S})\text{Cl}_2]^+$ (Molecular Ion)
113	$[\text{CH}_3\text{P}(\text{S})\text{Cl}]^+$
82	$[\text{P}(\text{S})\text{Cl}]^+$
63	$[\text{PS}]^+$
47	$[\text{PCH}_2]^+$

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

- Weigh approximately 10-20 mg of **Methylphosphonothioic dichloride** directly into a clean, dry NMR tube.
- Add approximately 0.6 mL of deuterated chloroform (CDCl_3) to the NMR tube.
- Cap the tube securely and gently invert several times to ensure complete dissolution of the sample.

2.1.2. Data Acquisition

- Instrument: A standard NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.
- ^1H NMR:
 - Observe Nucleus: ^1H
 - Solvent: CDCl_3

- Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- Acquisition Parameters: Adjust spectral width, number of scans, and relaxation delay for optimal signal-to-noise ratio.
- ^{13}C NMR:
 - Observe Nucleus: ^{13}C
 - Solvent: CDCl_3
 - Reference: CDCl_3 solvent peak at 77.16 ppm.[[1](#)]
 - Acquisition Parameters: Employ proton decoupling to simplify the spectrum. Adjust acquisition time and number of scans to obtain a good signal-to-noise ratio.
- ^{31}P NMR:
 - Observe Nucleus: ^{31}P
 - Solvent: CDCl_3
 - Reference: 85% H_3PO_4 (external standard) at 0.0 ppm.
 - Acquisition Parameters: Employ proton decoupling. Adjust spectral width and number of scans as needed.

Fourier-Transform Infrared (FT-IR) Spectroscopy

2.2.1. Sample Preparation (Neat Liquid)

- Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean.
- Place a single drop of **Methylphosphonothioic dichloride** directly onto the center of the ATR crystal.
- Lower the press arm to ensure good contact between the sample and the crystal.

2.2.2. Data Acquisition

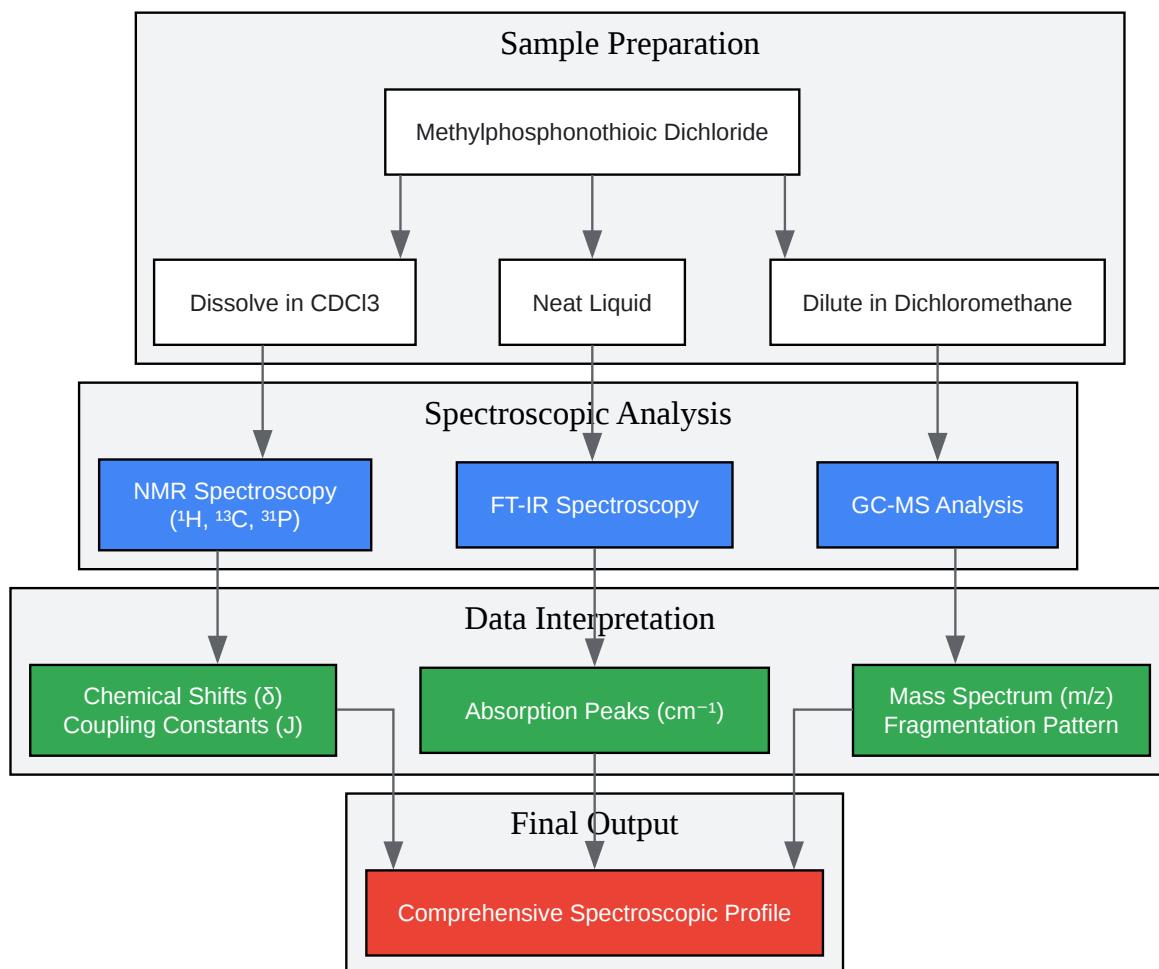
- Instrument: An FT-IR spectrometer equipped with a diamond ATR accessory.
- Parameters:
 - Scan Range: 4000 - 400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16-32 (background and sample)
 - Acquire a background spectrum of the clean, empty ATR crystal before analyzing the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from a study on the impurity profiling of **Methylphosphonothioic dichloride**.[\[2\]](#)

2.3.1. Sample Preparation

- Dilute the **Methylphosphonothioic dichloride** sample in a suitable solvent, such as dichloromethane, to a final concentration of approximately 1 $\mu\text{L}/\text{mL}$.


2.3.2. GC-MS System and Conditions

- Gas Chromatograph: Agilent 7693A-8890 GC or similar.
- Mass Spectrometer: Agilent 5977B mass spectrometer or similar, operated in electron ionization (EI) mode.[\[2\]](#)
- Column: DB-5MS (30 m \times 0.25 mm \times 0.25 μm) or equivalent.[\[2\]](#)
- Injection: 1 μL , splitless mode at 250 °C.[\[2\]](#)
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.[\[2\]](#)
- Oven Temperature Program:
 - Initial temperature: 50 °C.

- Ramp: 15 °C/min to 280 °C.
- Hold: 2 minutes at 280 °C.[2]
- Mass Spectrometer Parameters:
 - Transfer Line Temperature: 280 °C.[2]
 - Ion Source Temperature: 230 °C.[2]
 - Quadrupole Temperature: 150 °C.[2]
 - Mass Scan Range: 50–500 m/z.[2]

Visualizations

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of **Methylphosphonothioic dichloride**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of **Methylphosphonothioic Dichloride**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. reddit.com [reddit.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Methylphosphonothioic Dichloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582697#spectroscopic-data-nmr-ir-ms-of-methylphosphonothioic-dichloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com